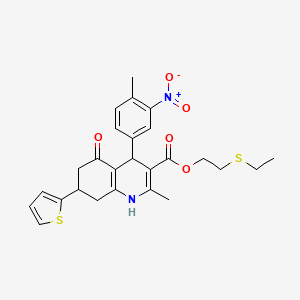![molecular formula C22H21N3O2S B11594328 13-ethoxy-4,4-dimethyl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B11594328.png)
13-ethoxy-4,4-dimethyl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-ethoxy-4,4-dimethyl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene is a complex organic compound characterized by its unique tetracyclic structure. This compound contains multiple functional groups, including an ether, a thioether, and several nitrogen atoms, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 13-ethoxy-4,4-dimethyl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene involves multiple steps One common synthetic route starts with the preparation of the core tetracyclic structure through a series of cyclization reactionsIndustrial production methods may involve the use of high-pressure reactors and specialized catalysts to optimize yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding thioether.
Substitution: Nucleophilic substitution reactions can introduce different alkyl or aryl groups into the molecule, altering its chemical properties.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and Grignard reagents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
13-ethoxy-4,4-dimethyl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and protein binding.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction cascades and metabolic pathways, depending on the biological context .
Comparison with Similar Compounds
Similar compounds include other tetracyclic structures with varying functional groups. For instance:
8-benzyl-5-phenyl-3-oxa-4,8-diaza-tricyclo[5.2.1.02,6]dec-4-ene: This compound shares a similar core structure but differs in the nature and position of its substituents.
1-(9-ethoxy-5-phenyl-3-oxa-4,8-diaza-tricyclo[5.2.1.02,6]dec-4-en-8-yl)-ethanone: Another related compound with different functional groups that affect its chemical behavior and applications.
The uniqueness of 13-ethoxy-4,4-dimethyl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Properties
Molecular Formula |
C22H21N3O2S |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
13-ethoxy-4,4-dimethyl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene |
InChI |
InChI=1S/C22H21N3O2S/c1-4-26-20-19-18(23-12-24-20)16-14-10-22(2,3)27-11-15(14)17(25-21(16)28-19)13-8-6-5-7-9-13/h5-9,12H,4,10-11H2,1-3H3 |
InChI Key |
KKSAHSHAXKVWSE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=NC2=C1SC3=C2C4=C(COC(C4)(C)C)C(=N3)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl 2-methylpropanoate](/img/structure/B11594255.png)

![(5Z)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)-3-phenylimidazolidine-2,4-dione](/img/structure/B11594266.png)
![(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11594274.png)
![2-amino-4-(3-bromo-5-ethoxy-4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B11594282.png)
![Ethyl 4-[3-(4-chloro-2-methylphenoxy)-2-(4-ethoxyphenyl)-4-oxoazetidin-1-yl]benzoate](/img/structure/B11594287.png)

![(5Z)-2-(3-methyl-1-benzofuran-2-yl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11594292.png)
![(4Z)-4-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(methylsulfanyl)-1,3-thiazol-5(4H)-one](/img/structure/B11594302.png)
![ethyl (5Z)-2-(4-ethylanilino)-5-[[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B11594308.png)
![(2E)-2-cyano-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B11594314.png)
![(2E)-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B11594321.png)
![dimethyl 4-[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11594324.png)
![7-(3-hydroxypropyl)-6-imino-N-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11594336.png)
